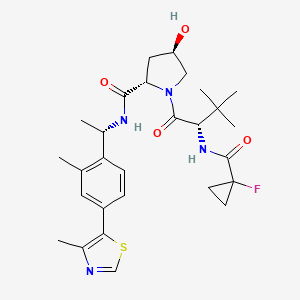
Vhl-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vhl-IN-1 is a small molecule inhibitor of the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin E3 ligase complex. This compound is known for its ability to stabilize and induce hypoxia-inducible factor 1 alpha (HIF-1α) transcriptional activity
Preparation Methods
The synthesis of Vhl-IN-1 involves several key steps. One common approach includes the use of L-hydroxyproline as a starting material. The synthetic route typically involves the protection of the hydroxyproline’s amine group, followed by a series of arylation and amidation reactions . The final product is obtained through deprotection and purification steps. Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.
Chemical Reactions Analysis
Vhl-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific groups on the molecule.
Covalent Binding: This compound can covalently bind to the VHL protein, particularly at the Ser110 site in the HIF1α binding region
Scientific Research Applications
Vhl-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the ubiquitin-proteasome system and protein degradation pathways.
Biology: Researchers use this compound to investigate the role of VHL in cellular processes, including hypoxia response and tumorigenesis
Medicine: This compound has potential therapeutic applications in treating diseases associated with VHL mutations, such as von Hippel-Lindau disease and certain cancers
Mechanism of Action
Vhl-IN-1 exerts its effects by inhibiting the VHL protein, which leads to the stabilization and activation of HIF-1α . This inhibition prevents the degradation of HIF-1α, allowing it to accumulate and activate the transcription of genes involved in the hypoxia response. The molecular targets of this compound include the VHL protein and the HIF-1α pathway, which are crucial for cellular adaptation to low oxygen levels .
Comparison with Similar Compounds
Vhl-IN-1 is unique compared to other VHL inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
This compound stands out due to its specific inhibition of VHL and its potential for targeted protein degradation, making it a valuable tool in both research and therapeutic contexts.
Biological Activity
Vhl-IN-1 is a small-molecule inhibitor that targets the von Hippel-Lindau (VHL) protein, influencing various biological processes related to hypoxia and tumorigenesis. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of VHL and Its Role
The VHL protein functions as a tumor suppressor and is crucial for the regulation of hypoxia-inducible factors (HIFs). Under normoxic conditions, VHL targets HIF-α subunits for proteasomal degradation, preventing their accumulation and subsequent activation of hypoxia-responsive genes. In conditions where VHL is mutated or inhibited, HIF-α levels increase, leading to enhanced angiogenesis and tumor growth .
This compound acts as a selective inhibitor of the VHL E3 ubiquitin ligase complex, disrupting its ability to mediate the degradation of HIF-α. This inhibition results in the stabilization and accumulation of HIF-α proteins, which subsequently activate various downstream genes involved in angiogenesis, metabolism, and cell survival .
Proteomic Changes Induced by this compound
A study utilizing quantitative mass spectrometry revealed that treatment with this compound leads to significant proteomic changes that mimic those seen under hypoxic conditions. Notably, the inhibitor selectively activates the HIF response without altering transcript levels of VHL itself. This suggests a nuanced regulatory mechanism where this compound can stabilize certain proteins while modulating others .
Case Studies
A case study involving patients with von Hippel-Lindau syndrome (VHL) demonstrated that mutations in the VHL gene lead to various tumors, including renal cell carcinoma (RCC) and hemangioblastomas. The presence of these tumors is linked to dysregulation of HIF pathways due to impaired VHL function. In patients treated with inhibitors like this compound, there is potential for therapeutic benefit by restoring some level of HIF regulation .
Data Table: Summary of Biological Effects Induced by this compound
Clinical Implications
The biological activity of this compound suggests its potential application in treating cancers associated with dysfunctional VHL signaling. By stabilizing HIF proteins, it may promote tumor growth in certain contexts; however, this could also be leveraged therapeutically to enhance responses in specific cancer types where HIF activation is beneficial.
Properties
Molecular Formula |
C28H37FN4O4S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-15-11-18(22-17(3)30-14-38-22)7-8-20(15)16(2)31-24(35)21-12-19(34)13-33(21)25(36)23(27(4,5)6)32-26(37)28(29)9-10-28/h7-8,11,14,16,19,21,23,34H,9-10,12-13H2,1-6H3,(H,31,35)(H,32,37)/t16-,19+,21-,23+/m0/s1 |
InChI Key |
NBHYPBDUODSQHJ-DTPUHQDNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















